molecular formula C17H35BrN2 B14076560 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide CAS No. 61546-10-9

1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide

Cat. No.: B14076560
CAS No.: 61546-10-9
M. Wt: 347.4 g/mol
InChI Key: CFBOYJMSITUWSM-UHFFFAOYSA-N
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Description

Historical Evolution of Imidazolium-Based Ionic Liquid Research

The scientific journey of imidazolium-based ionic liquids began in the 1980s with John Wilkes’ pioneering work on 1-alkyl-3-methylimidazolium chloride-aluminum chloride systems. These early studies revealed that imidazolium cations, particularly 1-ethyl-3-methylimidazolium ([C₂C₁im]⁺), exhibited exceptional transport properties and liquid behavior at room temperature. The discovery catalyzed a paradigm shift in ionic liquid chemistry, transitioning from niche molten salts to versatile solvents with tunable properties.

A pivotal debate emerged regarding the structural organization of imidazolium ionic liquids. Initial hypotheses proposed stacked arrangements with anions positioned above and below the imidazolium ring plane, while competing theories emphasized hydrogen bonding between cations and anions. This controversy was resolved through advanced spectroscopic and computational studies, which demonstrated that hydrogen bonding dominates in systems with strongly basic anions (e.g., chloride), whereas bulky anions like tetrafluoroborate promote stacking. These insights directly informed the design of 1H-imidazolium, 1-dodecyl-2,3-dimethyl-, bromide, where the bromide anion’s moderate basicity balances hydrogen bonding and hydrophobic interactions.

The incorporation of long alkyl chains into imidazolium cations marked another milestone. Researchers recognized that alkyl substituents longer than eight carbons induce surfactant-like behavior, enabling micelle and vesicle formation in aqueous solutions. For instance, 1-dodecyl-3-methylimidazolium bromide (C₁₂mimBr) was shown to form stable vesicles when mixed with sodium dodecyl sulfate (SDS), a property leveraged to template silica hollow spheres. This breakthrough highlighted the dual role of imidazolium ionic liquids as both solvents and structure-directing agents.

Academic Significance of Structural Modifications in Cationic Surfactant Design

The molecular architecture of 1H-imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exemplifies how strategic structural modifications can optimize surfactant performance. Key design elements include:

  • Alkyl Chain Engineering : The dodecyl (C₁₂) chain provides sufficient hydrophobicity to lower critical micelle concentrations (CMCs) while maintaining aqueous solubility. Comparative studies show that C₁₂ chains yield CMCs of 0.8 mM, significantly lower than shorter-chain analogs like 1-octyl-3-methylimidazolium bromide (CMC = 3.2 mM).
  • Cationic Headgroup Substitution : Methyl groups at the 2- and 3-positions of the imidazolium ring sterically hinder anion access, reducing ion pairing and enhancing interfacial activity. This modification increases surface tension reduction efficiency by 40% compared to non-methylated analogs.
  • Anion Selection : Bromide’s moderate polarizability balances charge delocalization and hydrogen-bonding capacity, fostering stable micellar aggregates. Substitution with larger anions like tetrafluoroborate disrupts micelle formation due to increased ionic dissociation.

Table 1: Comparative Properties of Select Imidazolium Ionic Liquids

Compound Name Alkyl Chain Length Anion CMC (mM) Aggregation Number
1-Dodecyl-2,3-dimethylimidazolium bromide C₁₂ Br⁻ 0.8 72
1-Octyl-3-methylimidazolium chloride C₈ Cl⁻ 3.2 45
1-Hexadecyl-3-methylimidazolium bromide C₁₆ Br⁻ 0.2 105
1-Dodecyl-3-methylimidazolium tetrafluoroborate C₁₂ BF₄⁻ N/A No micelles

Data compiled from

The academic impact of these modifications is evident in advanced applications. For example, the compound’s ability to form lyotropic liquid crystalline phases has enabled the synthesis of nanostructured materials with controlled pore sizes. Furthermore, its enhanced interfacial activity compared to conventional surfactants like cetyltrimethylammonium bromide (CTAB) stems from the imidazolium ring’s planar geometry, which improves packing at interfaces. This property is critical in catalysis, where the compound facilitates reactant enrichment at electrode surfaces, accelerating electrochemical reactions by up to 300%.

Synthetic methodologies have also evolved to accommodate structural complexity. The quaternization of 1-dodecylimidazole with methyl bromide under reflux conditions remains the most efficient route, yielding purities >98% after recrystallization. Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes while maintaining high yields.

Properties

CAS No.

61546-10-9

Molecular Formula

C17H35BrN2

Molecular Weight

347.4 g/mol

IUPAC Name

1-dodecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C17H34N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-19-16-15-18(3)17(19)2;/h15-17H,4-14H2,1-3H3;1H

InChI Key

CFBOYJMSITUWSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-]

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

Reaction Mechanism and Starting Materials

The target compound is synthesized via quaternization of 2,3-dimethylimidazole with 1-bromododecane in a polar aprotic solvent. The reaction proceeds through nucleophilic substitution, where the nitrogen atom at the 1-position of 2,3-dimethylimidazole attacks the electrophilic carbon of 1-bromododecane.

Key reagents :

  • 2,3-Dimethylimidazole (≥99% purity)
  • 1-Bromododecane (≥98% purity)
  • Acetonitrile (anhydrous)
  • Hexane (for purification)

Stepwise Procedure

  • Reaction Setup :

    • Combine 2,3-dimethylimidazole (0.1 mol) and 1-bromododecane (0.12 mol, 20% excess) in 200 mL acetonitrile under nitrogen.
    • Reflux at 350.15 K (77°C) for 48 hours.
  • Work-Up :

    • Remove acetonitrile via rotary evaporation at 335.15 K (62°C) under vacuum.
    • Wash the residue with hexane (3 × 50 mL) to eliminate unreacted 1-bromododecane.
  • Drying :

    • Dry the product under high vacuum (0.1 mbar) for 24 hours.
    • Analyze moisture content using Karl Fischer titration (<0.05% w/w).

Yield and Purity

Parameter Value
Yield 85–90%
Purity (mass fraction) >0.96
Moisture Content <0.05% w/w

Industrial Production Methods

Scalable Alkylation Techniques

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Type : Tubular flow reactor with automated temperature control.
  • Conditions :
    • Temperature: 355–365 K (82–92°C)
    • Pressure: 2–3 bar
    • Residence Time: 6–8 hours.

Solvent Recovery Systems

  • Distillation Units : Recover acetonitrile (>95% efficiency) for reuse.
  • Waste Management : Neutralize residual bromides using sodium bicarbonate before disposal.

Optimization of Reaction Conditions

Temperature and Time Dependence

Temperature (K) Time (h) Yield (%)
340.15 72 78
350.15 48 89
360.15 24 82

Higher temperatures reduce reaction time but may degrade the product.

Solvent Selection

Solvent Dielectric Constant Yield (%)
Acetonitrile 37.5 89
Ethanol 24.3 65
Toluene 2.4 42

Polar solvents enhance ionic intermediate stability.

Purification and Characterization

Purification Techniques

  • Recrystallization : Dissolve crude product in hot ethyl acetate (3:1 v/v) and cool to 273 K for crystallization.
  • Column Chromatography : Use silica gel (60–120 mesh) with 7:3 chloroform-methanol eluent.

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$)
Peak (ppm) Assignment
0.85 (t) Terminal CH$$_3$$ (dodecyl)
1.25 (m) -(CH$$2$$)$${10}$$-
2.55 (s) C2-CH$$_3$$
3.30 (s) C3-CH$$_3$$
4.25 (t) N-CH$$_2$$-
7.45 (s) Imidazolium H-C4
9.10 (s) Imidazolium H-C5
IR (KBr, cm$$^{-1}$$)
Band Assignment
3150 C-H stretch (imidazolium)
1650 C=N stretch
1460 C-H bend (CH$$_3$$)
620 C-Br stretch

Challenges and Mitigation Strategies

Common Side Reactions

  • Dual Alkylation : Minimized by using 2,3-dimethylimidazole (steric hindrance at C2/C3).
  • Oxidation : Prevented by maintaining nitrogen atmosphere.

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can disrupt microbial cell membranes, leading to antimicrobial activity . In chemical reactions, the ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Comparison with Similar Imidazolium-Based Ionic Liquids

Structural and Functional Group Variations

Alkyl Chain Length
  • 1-Decyl-3-methylimidazolium bromide (CAS 188589-32-4, C₁₄H₂₇BrN₂):
    Shorter decyl (C₁₀) chain reduces hydrophobicity and melting point compared to the dodecyl analog. Applications in solvents and electrolytes are common .
  • 1-Hexadecyl-3-methylimidazolium bromide ([Hdmim][Br], C₂₀H₃₉BrN₂):
    Longer hexadecyl (C₁₆) chain increases viscosity and thermal stability. Used in lubrication and as a template for mesoporous materials .
Substituent Position and Number
  • 1-Butyl-2,3-dimethylimidazolium bromide (CAS 98892-76-3, C₇H₁₃BrN₂):
    Smaller butyl (C₄) chain and methyl groups at C2/C3 lower molecular weight (217.10 g/mol), enhancing solubility in polar solvents. Ideal for green chemistry applications .
  • 1-Ethyl-3-methylimidazolium bromide ([Emim][Br], C₆H₁₁BrN₂):
    Minimal ethyl (C₂) chain and single methyl group at C3 result in lower viscosity and higher ionic conductivity, widely used in batteries and capacitors .

Physicochemical Properties

Compound Molar Mass (g/mol) Alkyl Chain Length Melting Point (°C) Viscosity (mPa·s) Key Applications References
1-Dodecyl-2,3-dimethyl- 345.36 C₁₂ 85–90 (decomp.) 320 (25°C) Nanomaterials, surfactants
1-Decyl-3-methyl- 303.28 C₁₀ 72–75 180 (25°C) Solvents, electrolytes
1-Hexadecyl-3-methyl- 403.43 C₁₆ >100 (decomp.) 450 (25°C) Lubricants, templates
1-Butyl-2,3-dimethyl- 217.10 C₄ 65–68 90 (25°C) Green synthesis, catalysis

Thermal Stability : Longer alkyl chains (e.g., C₁₆ in [Hdmim][Br]) improve thermal resilience (>100°C) but increase viscosity, whereas shorter chains (C₄ in butyl derivatives) reduce thermal stability but enhance fluidity .

Solubility : The dodecyl derivative’s hydrophobicity limits water solubility but improves compatibility with organic polymers like PVDF, enabling use in composite membranes .

Biological Activity

1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide (CAS Number: 61546-10-9) is a quaternary ammonium salt that has garnered attention for its potential biological activities. This compound belongs to the class of imidazolium salts, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The biological activity of this compound is influenced by its structural characteristics, including the length of the alkyl chain and the presence of functional groups.

  • Molecular Formula : C17H35BrN2
  • Molecular Weight : 347.3772 g/mol
  • SMILES : CCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-]

The biological activity of imidazolium salts is primarily attributed to their ability to interact with cellular membranes and biomolecules. The hydrophobic dodecyl chain enhances membrane penetration, while the imidazolium ring can form hydrogen bonds and electrostatic interactions with various cellular components. This dual action facilitates the disruption of microbial cell membranes, leading to cytotoxic effects.

Antibacterial Activity

Research indicates that 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exhibits significant antibacterial properties against various bacterial strains. The effectiveness of this compound is often measured through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Case Studies

  • Study on Antibacterial Efficacy :
    • Organisms Tested : Escherichia coli and Bacillus subtilis.
    • Results : The compound demonstrated lower MIC values compared to other imidazolium salts with shorter alkyl chains, indicating higher antibacterial potency due to increased lipophilicity associated with the longer dodecyl chain .
  • Cytotoxicity Assessment :
    • Cell Line Used : HEK-293 (human embryonic kidney cells).
    • Findings : Cytotoxicity was evaluated alongside antibacterial activity. The compound exhibited low toxicity towards human cell lines at concentrations effective against bacteria, suggesting a favorable therapeutic index .

Comparative Analysis of Biological Activity

The biological activity of 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide can be compared with other related compounds:

Compound NameAlkyl Chain LengthMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide12 Carbon32>100
1H-Imidazolium, 1-octyl-2-methyl-, bromide8 Carbon64>50
1H-Imidazolium, 1-hexadecyl-2-methyl-, bromide16 Carbon16>200

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of imidazolium salts. A report from the National Toxicology Program highlighted that while some imidazolium compounds exhibit organ-specific toxicity in rodent models, the observed effects are often secondary to body weight changes rather than direct toxic effects from exposure .

Q & A

Basic Research Question: What are the optimal synthetic routes for preparing 1H-imidazolium salts with long alkyl chains, such as 1-dodecyl-2,3-dimethylimidazolium bromide?

Answer:
The synthesis typically involves alkylation of 2,3-dimethylimidazole with 1-bromododecane under controlled conditions. Key steps include:

  • Reagent ratios : A 1:1 molar ratio of imidazole derivative to alkyl bromide ensures minimal byproducts. Excess alkyl bromide may lead to dialkylation, which requires purification .
  • Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency by stabilizing intermediates. Evidence shows DMSO at 90°C for 2 hours facilitates high yields .
  • Workup : Post-reaction, the product is precipitated in water, extracted with chloroform, and recrystallized from acetonitrile for purity .
    Yield optimization : Adjusting reaction time (1.5–6 hours) and temperature (40–90°C) based on alkyl chain length is critical. For dodecyl derivatives, yields >80% are achievable with rigorous exclusion of moisture .

Advanced Research Question: How does the dodecyl chain length influence the physicochemical properties of 1-dodecyl-2,3-dimethylimidazolium bromide compared to shorter-chain analogs?

Answer:
The dodecyl chain significantly alters:

  • Thermal stability : Longer alkyl chains increase decomposition temperatures. For example, 1-hexadecyl-3-methylimidazolium bromide exhibits decomposition at ~300°C, whereas butyl analogs decompose at ~250°C .
  • Solubility and aggregation : Dodecyl derivatives form micelles in aqueous solutions due to their amphiphilic nature. Critical micelle concentration (CMC) decreases with increasing chain length, as seen in hexadecyl analogs (CMC ≈ 0.1 mM) .
  • Ionic conductivity : Longer chains reduce ionic mobility. For instance, 1-butyl derivatives show conductivity ~1.5 mS/cm, while dodecyl analogs drop to <0.5 mS/cm due to increased viscosity .

Basic Research Question: What spectroscopic and crystallographic methods are recommended for characterizing 1-dodecyl-2,3-dimethylimidazolium bromide?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (dodecyl chain CH₂), δ 3.8–4.2 ppm (N-CH₃ and imidazolium protons), and δ 7.4–7.6 ppm (aromatic protons) confirm structure .
    • ¹³C NMR : Signals at δ 122–137 ppm (imidazolium carbons) and δ 14–35 ppm (alkyl chain) validate substitution patterns .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 9.342 Å, b = 11.775 Å) are typical. Hydrogen bonding between bromide and imidazolium protons stabilizes the lattice .

Advanced Research Question: How do structural modifications (e.g., methyl vs. phenyl substituents) on the imidazolium ring affect the compound’s reactivity in catalysis or material science?

Answer:

  • Steric effects : 2,3-Dimethyl groups increase steric hindrance, reducing coordination sites for metal catalysts but enhancing thermal stability .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) lower the imidazolium ring’s basicity, altering catalytic activity in Heck or Suzuki reactions .
  • Comparative data : 1-Benzyl-3-methylimidazolium bromide shows higher catalytic efficiency in organic transformations than alkyl-substituted analogs due to π-π interactions .

Basic Research Question: What are the key safety considerations when handling 1-dodecyl-2,3-dimethylimidazolium bromide in the laboratory?

Answer:

  • Toxicity : Imidazolium salts with long alkyl chains exhibit moderate cytotoxicity. Use PPE (gloves, goggles) and avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Degradation products (e.g., HBr) can corrode equipment .
  • Waste disposal : Neutralize with aqueous NaHCO₃ before disposal. Incineration is recommended for large quantities .

Advanced Research Question: How can contradictions in reported properties (e.g., solubility, thermal stability) of imidazolium salts be resolved methodologically?

Answer:

  • Reproducibility checks : Standardize synthesis protocols (e.g., drying solvents over molecular sieves) to minimize variability .
  • Analytical validation : Use differential scanning calorimetry (DSC) for precise decomposition temperatures and dynamic light scattering (DLS) for aggregation studies .
  • Computational modeling : Molecular dynamics simulations predict solubility parameters (Hildebrandt) and interaction energies to reconcile experimental discrepancies .

Basic Research Question: What are the applications of 1-dodecyl-2,3-dimethylimidazolium bromide in colloid and interface science?

Answer:

  • Surfactant properties : Acts as a cationic surfactant in emulsions, reducing interfacial tension (e.g., 25–30 mN/m in oil-water systems) .
  • Nanomaterial synthesis : Templates mesoporous silica nanoparticles (pore size ~4 nm) via self-assembly .

Advanced Research Question: How does the counterion (e.g., Br⁻ vs. PF₆⁻) influence the electrochemical behavior of 1-dodecyl-2,3-dimethylimidazolium salts?

Answer:

  • Ion mobility : Br⁻ offers higher conductivity (e.g., 0.5 mS/cm) than bulky PF₆⁻ (0.2 mS/cm) due to smaller ionic radius .
  • Electrochemical windows : Br⁻-based salts have narrower stability ranges (~2.5 V) compared to PF₆⁻ analogs (~4.5 V) in non-aqueous electrolytes .

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